Evidence Item 1: Broad HTS Selectivity Baseline—Inactive Profile Across 100+ PubChem Assays Distinguishes Para-Substituted 380195-36-8 from Class Expectations
In systematic profiling through the NIH Molecular Libraries Program, 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CID 2135886, SID 7968317) was tested in over 100 distinct bioassays and returned an 'Inactive' outcome in the overwhelming majority [1]. Specific confirmed inactive targets include: Cdc25B phosphatase (AID 368), S1P3 receptor (AID 373), MKP-1 (AID 374), MKP-3 (AID 425), tumor Hsp90 (AID 429), anti-apoptotic Bfl-1 (AID 432), BAP1 enzyme (AID 436), formylpeptide receptors FPR/FPRL1 (AIDs 440–441), IκB signaling (AID 445), cathepsins B/L/S/G (AIDs 453, 460, 501, 581), S1P1 agonists (AID 449), NF-κB activation (AID 465), SF-1 nuclear receptor (AIDs 522, 525), PKA (AID 524), VLA-4 integrin (AIDs 528–529), complement factor C1s (AID 538), HIV-1 RT-RNase H (AID 565), 5HT1a/e serotonin receptors (AIDs 567, 571, 574, 612), MMP13 (AID 568), West Nile virus NS2bNS3 protease (AID 577), Hsp70 (AID 583), AmpC beta-lactamase (AIDs 584–585), tau filament binding (AID 596), DNA polymerase III (AID 603), LYP phosphatase (AIDs 606, 640), PLK1 (AIDs 619, 693), estrogen receptors (AIDs 629, 633), Smad transcription factors (AID 630), D1 receptors (AID 641), and soluble epoxide hydrolase (AIDs 707, 717) [1]. The only ambiguous signal was an 'Inconclusive' outcome for O-GlcNAc transferase (AID 447) [1]. This broad inactivity profile is quantitatively distinct from class-level expectations; the core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (without the para-benzoic acid appendage) is a validated carbonic anhydrase II inhibitor with Ki = 817 nM (SPR, Bos taurus CAII) [2], demonstrating that the para-benzoic acid substitution effectively ablates CAII binding while conferring broad target selectivity.
| Evidence Dimension | Confirmed inactive target count vs. active target count in PubChem HTS panel |
|---|---|
| Target Compound Data | Inactive in >100 assays; 0 confirmed active targets; 1 inconclusive (O-GlcNAc transferase, AID 447) |
| Comparator Or Baseline | Core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Ki = 817 nM vs. carbonic anhydrase II (SPR biosensor assay, Biacore T100, pH 7.4, 25 °C) |
| Quantified Difference | Target compound shows complete loss of CAII inhibitory activity vs. core scaffold (Ki shift from 817 nM to inactive); >100:0 inactive-to-active assay ratio |
| Conditions | NIH Molecular Libraries Program HTS; single-concentration primary screening at typical 10 µM; SPR assay per ACS Med Chem Lett 1: 44-8 (2010) |
Why This Matters
This selectivity profile makes 380195-36-8 valuable as a negative-control building block in benzodioxane sulfonamide SAR campaigns and reduces the risk of confounding off-target activity when used as a synthetic intermediate; procurement of the para isomer is essential to maintain this selectivity baseline, as ortho or meta isomers have not been equivalently profiled.
- [1] PubChem. Assay Summary for CID 2135886. PubChem REST API, accessed 2026-05-11. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2135886/assaysummary/JSON View Source
- [2] BindingDB. BDBM36002: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Ki = 817 nM for carbonic anhydrase 2 (Bos taurus), SPR biosensor assay, Biacore T100. http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=36002 View Source
